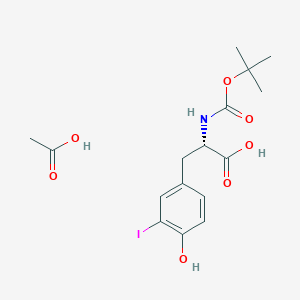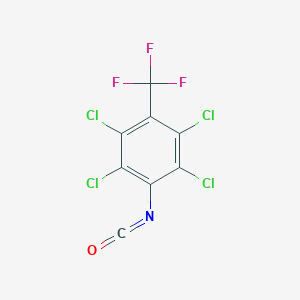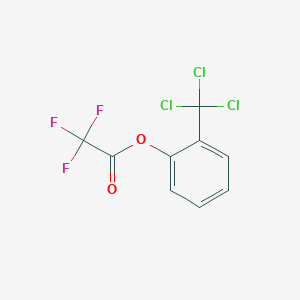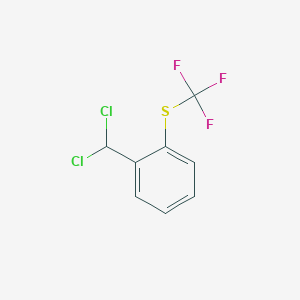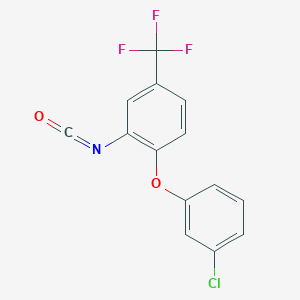
3-(Trifluoromethyl)-4-chlorobenzal chloride, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)-4-chlorobenzal chloride (3-TMCBC) is an organochlorine compound with a molecular formula of C7H4ClF3. It is a white solid that is soluble in organic solvents and has a melting point of about 78 °C. 3-TMCBC has been used in a variety of scientific research applications, including organic synthesis, polymer synthesis, and as a catalyst in biochemical reactions.
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)-4-chlorobenzal chloride, 97% has a wide range of scientific research applications, including organic synthesis, polymer synthesis, and as a catalyst in biochemical reactions. It has been used as a catalyst in the synthesis of a variety of organic compounds, such as heterocycles, polymers, and pharmaceuticals. It has also been used as a catalyst in the synthesis of polymers, such as polyurethanes and polyamides. In addition, it has been used as a catalyst in the synthesis of biologically active compounds, such as antibiotics, hormones, and vitamins.
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethyl)-4-chlorobenzal chloride, 97% is not yet fully understood. However, it is believed to involve the formation of a trifluoromethyl anion intermediate that is then attacked by the 4-chlorobenzaldehyde. This results in the formation of a trifluoromethyl-4-chlorobenzal chloride product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Trifluoromethyl)-4-chlorobenzal chloride, 97% are not yet fully understood. However, it has been shown to have some anti-inflammatory and anti-bacterial properties in animal models. It has also been shown to have some cytotoxic and genotoxic effects in cell cultures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(Trifluoromethyl)-4-chlorobenzal chloride, 97% in lab experiments is its high reactivity and selectivity. It is also relatively inexpensive and easy to obtain. The main limitation is its potential toxicity, as it is an organochlorine compound.
Direcciones Futuras
Future research should focus on further elucidating the mechanism of action of 3-(Trifluoromethyl)-4-chlorobenzal chloride, 97%, as well as its biochemical and physiological effects. Additionally, further research should be conducted to explore its potential applications in organic synthesis, polymer synthesis, and as a catalyst in biochemical reactions. Finally, further research should be conducted to investigate the potential toxicity of 3-(Trifluoromethyl)-4-chlorobenzal chloride, 97% and to develop methods to reduce or eliminate its potential toxicity.
Métodos De Síntesis
3-(Trifluoromethyl)-4-chlorobenzal chloride, 97% can be synthesized from a variety of starting materials, such as trifluoromethylbenzene, trifluoromethylbenzyl chloride, and 4-chlorobenzaldehyde. The most common method is the reaction of trifluoromethylbenzene with 4-chlorobenzaldehyde in the presence of a Lewis acid catalyst, such as zinc chloride or boron trifluoride. This reaction yields 3-(Trifluoromethyl)-4-chlorobenzal chloride, 97% in high yields (up to 97%).
Propiedades
IUPAC Name |
1-chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3/c9-6-2-1-4(7(10)11)3-5(6)8(12,13)14/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETJKIHGIYBVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(Cl)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carboxy-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313488.png)
![Succinimidyl-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313491.png)
![Amino-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313493.png)


